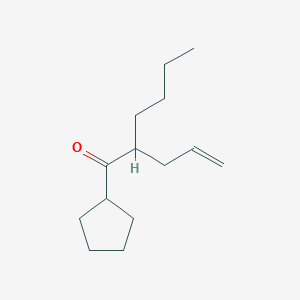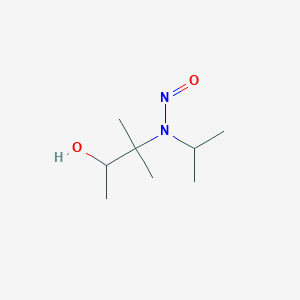
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is a chemical compound with a unique structure that includes both hydroxy and nitrous amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide typically involves the reaction of 3-hydroxy-2-methylbutan-2-ol with nitrous acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrous amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrous amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methylbutanoic acid: Shares the hydroxy and methyl groups but lacks the nitrous amide functionality.
3-Methylbutan-2-yl group: Similar alkyl structure but without the hydroxy and nitrous amide groups.
Uniqueness
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is unique due to the presence of both hydroxy and nitrous amide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
52135-59-8 |
|---|---|
Formule moléculaire |
C8H18N2O2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
N-(3-hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C8H18N2O2/c1-6(2)10(9-12)8(4,5)7(3)11/h6-7,11H,1-5H3 |
Clé InChI |
MKWSYWQILPWORA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)(C)C(C)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)

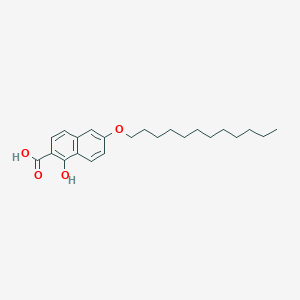
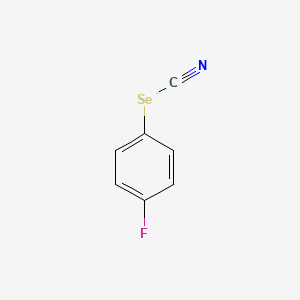

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
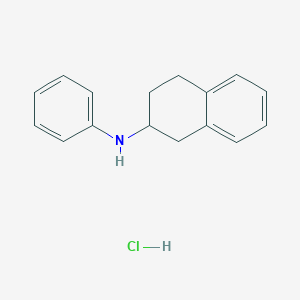
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)



